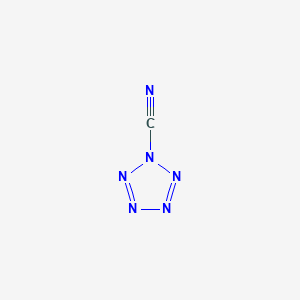
1H-Pentazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pentazolecarbonitrile is a heterocyclic compound featuring a five-membered ring with four nitrogen atoms and one carbon atom, which is bonded to a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pentazolecarbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of azides with nitriles in the presence of a catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired pentazole ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Pentazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen-containing compounds.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce amines.
Scientific Research Applications
1H-Pentazolecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of advanced materials with specific properties, such as high energy density materials.
Mechanism of Action
The mechanism by which 1H-Pentazolecarbonitrile exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1H-Benzimidazole: Another nitrogen-containing heterocycle with applications in pharmaceuticals.
1H-Indazole: Known for its medicinal properties and use in drug development.
1H-Benzotriazole: Used in corrosion inhibitors and other industrial applications.
Uniqueness: 1H-Pentazolecarbonitrile is unique due to its pentazole ring structure, which is less common compared to other heterocycles. This unique structure imparts specific chemical and physical properties that make it valuable for specialized applications.
Properties
CAS No. |
652148-77-1 |
|---|---|
Molecular Formula |
CN6 |
Molecular Weight |
96.05 g/mol |
IUPAC Name |
pentazole-1-carbonitrile |
InChI |
InChI=1S/CN6/c2-1-7-5-3-4-6-7 |
InChI Key |
IJFXKEDIEDJJFU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N1N=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















